molecular formula C21H18BrN3S B2822425 2-(4-BROMOPHENYL)-4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE CAS No. 1242971-12-5

2-(4-BROMOPHENYL)-4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2822425
CAS No.: 1242971-12-5
M. Wt: 424.36
InChI Key: GDYBCHFZCJYHOP-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a synthetic organic compound that belongs to the class of pyrazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common route might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the 4-bromophenyl group: This step might involve a coupling reaction, such as Suzuki or Heck coupling, using a brominated phenyl derivative.

    Attachment of the (2,5-dimethylbenzyl)thio group: This can be done through nucleophilic substitution reactions where a thiol group reacts with a suitable leaving group on the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE would depend on its specific biological target. Generally, compounds of this class might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine
  • 2-(4-Fluorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine
  • 2-(4-Methylphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom might confer distinct properties compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3S/c1-14-3-4-15(2)17(11-14)13-26-21-20-12-19(24-25(20)10-9-23-21)16-5-7-18(22)8-6-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYBCHFZCJYHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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